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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B1160886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a potential
ibrutinib dimer, a critical impurity in the manufacturing and stability testing of the Bruton's
tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the structure and properties of such
impurities is paramount for ensuring the safety and efficacy of the final drug product. This
document outlines the proposed structure of an ibrutinib dimer and presents predicted
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its
identification and characterization. Detailed experimental protocols and visual workflows are
provided to guide researchers in their analytical endeavors.

Proposed Structure and Properties of Ibrutinib
Dimer

An ibrutinib dimer can form under various stress conditions, including thermal stress. While
several potential structures could exist, a plausible structure has been reported and is
cataloged in public chemical databases.[1] The formation of this dimer involves a Michael
addition reaction between the acrylamide moiety of one ibrutinib molecule and the secondary
amine of the piperidine ring of another.

Table 1: General Properties of the Proposed Ibrutinib Dimer
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Property Value Reference

1-[(3R)-3-[4-amino-3-(4-
phenoxyphenyl)pyrazolo[3,4-
d]pyrimidin-1-yl]piperidin-1-

IUPAC Name ylI]-3-[[3-(4-phenoxyphenyl)-1- [1]
[(3R)-1-prop-2-enoylpiperidin-
3-yllpyrazolo[3,4-d]pyrimidin-4-

ylJamino]propan-1-one

Molecular Formula CsoH4sN1204 [1]

Molecular Weight 881.0 g/mol [1]

Predicted Spectroscopic Data

The following tables present the predicted *H NMR, 3C NMR, and mass spectrometry
fragmentation data for the proposed ibrutinib dimer structure. This data is generated using
computational prediction tools and should be used as a reference for comparison with
experimental results.

Table 2: Predicted *H NMR Chemical Shifts (d) for Ibrutinib Dimer

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical
shifts are referenced to TMS at O ppm.

Proton Environment Predicted Chemical Shift (ppm)
Aromatic Protons 6.8-8.5

Acrylamide Vinyl Protons 5.7-6.9

Piperidine Ring Protons 15-5.0

Methylene Protons (linker) 25-40

Amine Protons 5.5 - 6.5 (broad)

Table 3: Predicted 13C NMR Chemical Shifts (d) for Ibrutinib Dimer
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Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical
shifts are referenced to TMS at O ppm.

Carbon Environment Predicted Chemical Shift (ppm)
Carbonyl Carbons 165 - 175

Aromatic Carbons 110 - 160

Acrylamide Vinyl Carbons 125-135

Piperidine Ring Carbons 25-60

Methylene Carbons (linker) 30-50

Table 4: Predicted Major Mass Spectrometry Fragments of Ibrutinib Dimer

Disclaimer: This data represents predicted fragmentation patterns and may vary based on
ionization techniques and instrument parameters.

m/z (Predicted) Proposed Fragment Identity
881.4 [M+H]* (Protonated molecular ion)
441.2 [Ibrutinib+H]*

440.2 Ibrutinib monomer

304.1 Pyrazolopyrimidine core fragment
138.1 Acryloyl piperidine fragment

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of the ibrutinib dimer.
These protocols are based on established methods for the analysis of small molecules and

drug impurities.[2][3]

Sample Preparation
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« |solation of the Dimer: The ibrutinib dimer should first be isolated from the bulk drug
substance or degradation sample, typically using preparative High-Performance Liquid
Chromatography (HPLC).[3]

e NMR Sample Preparation:

o Dissolve approximately 5-10 mg of the isolated dimer in 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs).

o Vortex the sample until the solid is completely dissolved.
o Transfer the solution to a 5 mm NMR tube.
e MS Sample Preparation:

o Prepare a stock solution of the isolated dimer at a concentration of 1 mg/mL in a suitable

solvent (e.g., acetonitrile or methanol).

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile

phase to be used for LC-MS analysis.

NMR Data Acquisition

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a suitable probe.

e 1H NMR Acquisition Parameters:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64 (depending on sample concentration).
o Relaxation Delay: 1-5 seconds.
o Acquisition Time: 2-4 seconds.

e 13C NMR Acquisition Parameters:
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[e]

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

o

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

[¢]

Relaxation Delay: 2 seconds.

e 2D NMR Experiments: To aid in structure elucidation, consider performing 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Data Acquisition

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a
liquid chromatography system (LC-MS).

e Liquid Chromatography Parameters:
o Column: A C18 reversed-phase column is typically suitable.[4]
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient from low to high organic content to ensure good separation of
the dimer from other impurities.

o Flow Rate: 0.2-0.5 mL/min.
o Injection Volume: 1-5 pL.
e Mass Spectrometry Parameters:

o lonization Mode: Electrospray lonization (ESI) in positive mode is generally effective for
ibrutinib and its derivatives.[4]

o Mass Range: Scan from m/z 100 to 1500.
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o MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of
the dimer (m/z 881.4) to obtain fragmentation data for structural confirmation. Use
collision-induced dissociation (CID) with varying collision energies.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and
workflows relevant to the analysis of the ibrutinib dimer.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Caption: Experimental Workflow for NMR Analysis.
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Caption: Experimental Workflow for LC-MS Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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